Rhodinyl phenylacetate
Overview
Description
Rhodinyl phenylacetate is an organic compound with the molecular formula C18H26O2. It is an ester formed from rhodinol and phenylacetic acid. This compound is known for its pleasant floral aroma, reminiscent of rose absolute with a honey-like undertone . It is commonly used in the fragrance industry as a perfuming agent in various cosmetic products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rhodinyl phenylacetate is synthesized through the esterification of rhodinol with phenylacetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid catalyst. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Rhodinyl phenylacetate primarily undergoes hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield rhodinol and phenylacetic acid.
Oxidation: Oxidizing agents such as potassium permanganate can oxidize this compound, leading to the formation of various oxidation products.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles under appropriate conditions.
Major Products Formed:
Hydrolysis: Rhodinol and phenylacetic acid.
Oxidation: Various oxidation products depending on the specific oxidizing agent and conditions used.
Substitution: Products vary based on the nucleophile involved in the reaction.
Scientific Research Applications
Rhodinyl phenylacetate has several applications in scientific research:
Chemistry: It is used as a model compound in studies involving esterification and hydrolysis reactions.
Biology: Its pleasant aroma makes it a useful compound in olfactory research and studies related to scent perception.
Medicine: While not directly used as a therapeutic agent, its derivatives and related compounds are studied for potential pharmacological properties.
Industry: Widely used in the fragrance industry, it is a key ingredient in perfumes, colognes, and other scented products
Mechanism of Action
The mechanism of action of rhodinyl phenylacetate primarily involves its interaction with olfactory receptors in the nasal cavity. When inhaled, the compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its floral aroma. The molecular targets are the olfactory receptors, and the pathways involved include the activation of G-protein coupled receptors and subsequent signal transduction cascades .
Comparison with Similar Compounds
Geranyl acetate: Another ester with a floral aroma, commonly used in fragrances.
Citronellyl acetate: Known for its pleasant citrusy scent, used in perfumes and cosmetics.
Phenylethyl alcohol: A compound with a rose-like aroma, often used in combination with other esters in fragrance formulations
Uniqueness of Rhodinyl Phenylacetate: this compound stands out due to its unique combination of a floral and honey-like aroma, making it a versatile ingredient in the fragrance industry. Its ability to undergo various chemical reactions also makes it a valuable compound in scientific research .
Properties
IUPAC Name |
[(3S)-3,7-dimethyloct-7-enyl] 2-phenylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O2/c1-15(2)8-7-9-16(3)12-13-20-18(19)14-17-10-5-4-6-11-17/h4-6,10-11,16H,1,7-9,12-14H2,2-3H3/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZDJVXLRPCFQC-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(=C)C)CCOC(=O)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCCC(=C)C)CCOC(=O)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90884477 | |
Record name | Benzeneacetic acid, (3S)-3,7-dimethyl-7-octen-1-yl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90884477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to very pale yellow-greenish viscous liquid; odour of rose absolute with honey-like undertone | |
Record name | Rhodinyl phenylacetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/951/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |
Record name | Rhodinyl phenylacetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/951/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.965-0.972 | |
Record name | Rhodinyl phenylacetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/951/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
10486-14-3 | |
Record name | (3S)-3,7-Dimethyl-7-octen-1-yl benzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10486-14-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rhodinyl phenylacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010486143 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetic acid, (3S)-3,7-dimethyl-7-octen-1-yl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzeneacetic acid, (3S)-3,7-dimethyl-7-octen-1-yl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90884477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-3,7-dimethyloct-7-enyl phenylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.899 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RHODINYL PHENYLACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1664AOS2T2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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